![molecular formula C7H5ClN4S B189985 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine CAS No. 176637-10-8](/img/structure/B189985.png)
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
Overview
Description
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a synthetic pyrimidine derivative that has found applications in various fields of scientific research. It is a heterocyclic compound composed of five carbon atoms, two nitrogen atoms, and one chlorine atom, and is classified as a “chloropyrimidine”. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a versatile compound that has found use in a variety of applications, including drug discovery, biochemical and physiological research, and agricultural research.
Scientific Research Applications
Synthesis and Fluorescence Characteristics :
- Derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, a related heterocyclic system, show strong fluorescence intensity in some cases, indicating potential applications in materials science and sensor technology (Ebrahimpour et al., 2017).
Antitumor and Antiviral Activity :
- Certain pyrimido[5,4-d]pyrimidine derivatives demonstrate antitumor and antiviral properties, suggesting their potential in pharmaceutical research (Sanghvi et al., 1989).
Chemotherapeutic Potential :
- Analogues of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones may have biological interest, hinting at possible chemotherapeutic applications (Snieckus & Guimarães, 2014).
Antimicrobial Activity :
- Certain derivatives of pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine, including 4-Chloro-2-methylthio derivatives, exhibit antibacterial and antifungal activities (El-Gazzar et al., 2008).
Structural Mimicry in Drug Design :
- Pyrimido[5,4-d]pyrimidine derivatives showing structural similarity to adenosine, suggesting applications in the development of nucleoside analogues for antitumor therapy (Ghose et al., 1989).
Synthetic Chemistry and Drug Development :
- Pyrimido[5,4-d]pyrimidine chemistry is widely applied in synthetic organic and medicinal chemistry for constructing biologically active compounds (Monier et al., 2019).
Potential in Kinase Inhibitor Development :
- Fused pyrimidine cores, including pyrido[3,4-d]pyrimidine derivatives, are important in the context of kinase inhibitor programs, indicating their potential in cancer therapy (Innocenti et al., 2015).
properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUXEUJXJTKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571101 | |
Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | |
CAS RN |
176637-10-8 | |
Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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